
ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
描述
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines, followed by nitration and esterification reactions. For instance, the reaction of 1-methyl-3-oxo-1,2,3,4-tetrahydro-1H-pyrazole-4-carboxylate with nitric acid yields the nitro derivative, which is then esterified with ethanol to form the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the compound while minimizing the production of by-products .
化学反应分析
Types of Reactions
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 1-methyl-4-amino-1H-pyrazole-3-carboxylate.
Hydrolysis: 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Cyclization: Various fused heterocyclic compounds.
科学研究应用
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .
相似化合物的比较
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Known for its antifungal activity.
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Used in the synthesis of pharmaceuticals.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with a propyl group instead of an ethyl group
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
属性
IUPAC Name |
ethyl 1-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-9(2)8-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUJUDQULVFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


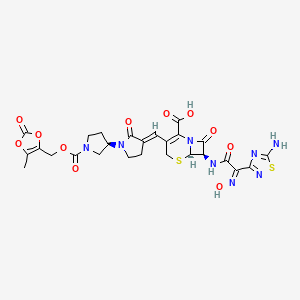
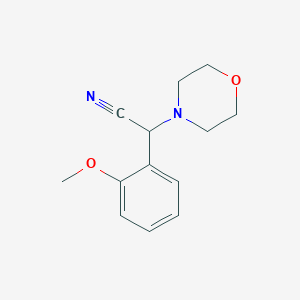

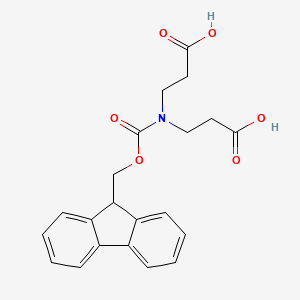


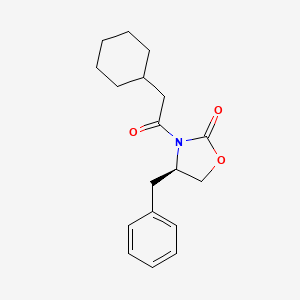
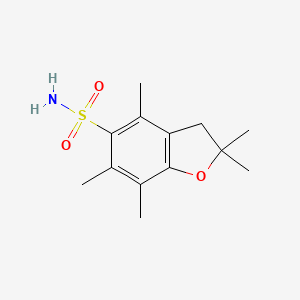
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)




![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)
